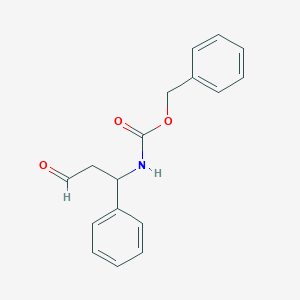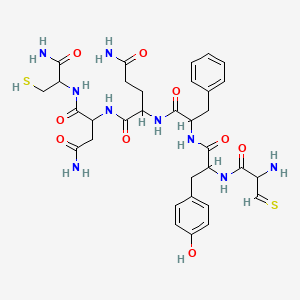
(3R)-3-aminoazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-aminoazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminoazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of β-amino acids or their derivatives under acidic or basic conditions. Another approach involves the use of azetidinone intermediates, which can be functionalized to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-aminoazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted azetidinones.
Aplicaciones Científicas De Investigación
(3R)-3-aminoazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-aminoazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-aminoazetidin-2-one: The enantiomer of (3R)-3-aminoazetidin-2-one, which may have different biological activities.
Azetidin-2-one: The parent compound without the amino group.
β-lactams: A broader class of compounds that includes azetidinones and is known for its antibiotic properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals.
Propiedades
Fórmula molecular |
C3H6N2O |
|---|---|
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
(3R)-3-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
Clave InChI |
GCBWDZYSLVSRRI-UWTATZPHSA-N |
SMILES isomérico |
C1[C@H](C(=O)N1)N |
SMILES canónico |
C1C(C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)



